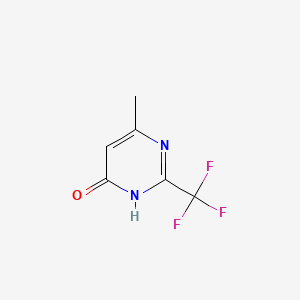

6-Methyl-2-trifluoromethylpyrimidin-4-ol

Description

The exact mass of the compound 6-Methyl-2-trifluoromethylpyrimidin-4-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methyl-2-trifluoromethylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2-trifluoromethylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c1-3-2-4(12)11-5(10-3)6(7,8)9/h2H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCULFLJNPKTZFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287947 | |

| Record name | 6-Methyl-2-trifluoromethylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2557-79-1 | |

| Record name | 2557-79-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-2-trifluoromethylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol

Foreword: The Significance of Fluorinated Pyrimidines

The incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical development. The unique electronic properties of fluorine can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Among these fluorinated heterocycles, the pyrimidine nucleus holds a place of particular importance due to its prevalence in biologically active compounds. This guide provides a detailed, mechanistically-driven exploration of a robust and reliable synthesis pathway for 6-Methyl-2-trifluoromethylpyrimidin-4-ol, a key building block for the development of novel pharmaceuticals and agrochemicals.

Strategic Overview of the Synthesis

The most direct and convergent approach to the synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol is a classical cyclocondensation reaction. This strategy involves the reaction of a 1,3-dicarbonyl compound with an N-C-N synthon. In this case, ethyl acetoacetate serves as the 1,3-dicarbonyl component, providing the carbon backbone for the pyrimidine ring and the methyl group at the 6-position. The critical 2-trifluoromethyl-N-C-N fragment is introduced via trifluoroacetamide, which is generated in situ from trifluoroacetic acid and urea.

This pathway is favored for its operational simplicity, the ready availability of starting materials, and its amenability to scale-up. The core of this synthesis lies in the careful control of reaction conditions to drive the cyclization and subsequent dehydration to completion, yielding the desired pyrimidinone, which exists in tautomeric equilibrium with the pyrimidinol form.

Mechanistic Insights: A Stepwise Examination

The synthesis proceeds through a well-understood reaction cascade. A thorough comprehension of the underlying mechanism is crucial for troubleshooting and optimization.

-

Formation of the N-C-N Synthon: In the presence of a dehydrating agent, typically a strong acid like polyphosphoric acid, trifluoroacetic acid reacts with urea to form trifluoroacetamide. This intermediate is the key nucleophile that will participate in the cyclization.

-

Nucleophilic Attack: The trifluoroacetamide then acts as a dinucleophile, attacking the two electrophilic carbonyl carbons of ethyl acetoacetate. This process is often catalyzed by the acidic medium, which activates the carbonyl groups of the ethyl acetoacetate towards nucleophilic attack.

-

Cyclization and Dehydration: Following the initial additions, a series of intramolecular condensation and dehydration steps occur, leading to the formation of the stable six-membered pyrimidine ring. The final dehydration step is often the driving force for the reaction, leading to the aromatic pyrimidine core.

The following diagram illustrates the logical flow of the key transformations in this synthesis pathway:

Caption: Logical workflow of the synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

Experimental Protocol: A Validated Procedure

This protocol provides a detailed, step-by-step methodology for the synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Trifluoroacetic acid | 114.02 | 11.4 g (7.7 mL) | 0.1 |

| Urea | 60.06 | 6.0 g | 0.1 |

| Ethyl acetoacetate | 130.14 | 13.0 g (12.8 mL) | 0.1 |

| Polyphosphoric acid | - | 50 g | - |

| Water | 18.02 | As needed | - |

| Sodium hydroxide | 40.00 | As needed | - |

| Ethanol | 46.07 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, carefully add polyphosphoric acid (50 g).

-

Reagent Addition: To the stirred polyphosphoric acid, add urea (6.0 g, 0.1 mol) followed by the slow, dropwise addition of trifluoroacetic acid (11.4 g, 0.1 mol). An exotherm may be observed; maintain the temperature below 40°C during this addition.

-

Formation of Trifluoroacetamide: After the addition is complete, heat the mixture to 80-90°C and stir for 1 hour to ensure the complete formation of trifluoroacetamide.

-

Addition of Ethyl Acetoacetate: Cool the reaction mixture to 60°C and add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise over 30 minutes.

-

Cyclocondensation: After the addition of ethyl acetoacetate, slowly heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the viscous reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

Precipitation and Neutralization: A precipitate will form. Adjust the pH of the slurry to 6-7 with a concentrated sodium hydroxide solution while keeping the temperature below 20°C with an ice bath.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold water (3 x 50 mL).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

-

Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

The following diagram illustrates the experimental workflow for this synthesis:

Caption: Step-by-step experimental workflow for the synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key factors:

-

Use of a Dehydrating Agent: Polyphosphoric acid serves as both a solvent and a powerful dehydrating agent, driving the equilibrium of the condensation reactions towards the product.

-

Stepwise Temperature Control: The initial lower temperature for the formation of trifluoroacetamide and the subsequent higher temperature for the cyclocondensation allow for a controlled reaction sequence, minimizing side product formation.

-

In-process Monitoring: The use of TLC or HPLC allows for real-time tracking of the reaction progress, ensuring that the reaction is driven to completion and preventing unnecessary heating, which could lead to degradation.

-

Standard Purification Techniques: The workup and purification steps, involving precipitation, filtration, and recrystallization, are standard and highly effective methods for isolating and purifying solid organic compounds.

Conclusion and Future Perspectives

The synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol via the cyclocondensation of ethyl acetoacetate and in situ generated trifluoroacetamide represents a reliable and scalable method for accessing this valuable fluorinated building block. The principles and the detailed protocol outlined in this guide provide a solid foundation for researchers and drug development professionals. Further optimization of reaction conditions, such as exploring alternative acid catalysts or microwave-assisted synthesis, could potentially lead to improved yields and reduced reaction times. The availability of this versatile intermediate opens avenues for the synthesis of a diverse library of novel pyrimidine derivatives with potential applications in various fields of chemical and biological sciences.

References

-

General Pyrimidine Synthesis: A comprehensive overview of pyrimidine synthesis can be found in various organic chemistry resources.

-

Trifluoromethylated Building Blocks: The use of trifluoromethyl-containing building blocks is crucial for the synthesis of fluorin

-

Cyclocondensation Reactions: The cyclocondensation of 1,3-dicarbonyl compounds is a classical method for pyrimidine synthesis.

Sources

- 1. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

Technical Guide: 6-Methyl-2-trifluoromethylpyrimidin-4-ol (CAS 2557-79-1)

[1][2][3][4]

Executive Summary

6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol (CAS 2557-79-1) is a critical heterocyclic building block used extensively in the synthesis of agrochemicals and pharmaceutical agents.[1] Characterized by the presence of a trifluoromethyl group at the C2 position, this scaffold imparts unique physicochemical properties—such as enhanced lipophilicity and metabolic stability—to bioactive molecules.

This technical guide provides a comprehensive analysis of its physicochemical profile, industrial synthesis, reactivity patterns, and downstream applications.[2] It is designed for medicinal chemists and process engineers seeking to optimize the utility of this intermediate in drug discovery and crop protection workflows.[2]

Physicochemical Profile

Understanding the fundamental properties of CAS 2557-79-1 is essential for handling and reaction planning. Note that the compound exists in a tautomeric equilibrium between the hydroxypyrimidine and pyrimidinone forms, with the keto-form (pyrimidin-4(3H)-one) often predominating in the solid state and polar solvents.

| Property | Data | Notes |

| Chemical Formula | C₆H₅F₃N₂O | |

| Molecular Weight | 178.11 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 125–128 °C | Range varies slightly by purity/polymorph. |

| Solubility | Soluble in MeOH, DMSO, DMF; Low in water | Hydrophobic CF₃ group reduces aqueous solubility.[2] |

| pKa | ~7.5 (Acidic OH/NH) | Deprotonation facilitates N-alkylation or O-alkylation.[2] |

| LogP | ~1.2 | Moderate lipophilicity.[2] |

Synthetic Pathways

The regioselective synthesis of 6-methyl-2-(trifluoromethyl)pyrimidin-4-ol relies on the condensation of a bifunctional electrophile with a dinucleophile. The placement of the trifluoromethyl group at the C2 position dictates the choice of starting materials.

Retrosynthetic Analysis

To achieve the 2-CF₃ / 6-Me substitution pattern, the pyrimidine ring is constructed from:

-

C2 Fragment: A trifluoromethyl-containing amidine (Trifluoroacetamidine).[2]

-

C4-C5-C6 Fragment: A

-keto ester (Ethyl acetoacetate).[2]

Industrial Synthesis Protocol

Reaction: Cyclocondensation of Trifluoroacetamidine with Ethyl Acetoacetate.

-

Reagents: Trifluoroacetamidine hydrochloride, Ethyl acetoacetate, Sodium ethoxide (NaOEt).[2]

-

Solvent: Ethanol (anhydrous).[2]

-

Mechanism: Base-mediated deprotonation of the amidine followed by nucleophilic attack on the ketone carbonyl of the

-keto ester, subsequent cyclization at the ester moiety, and dehydration.

Step-by-Step Methodology:

-

Preparation of Free Amidine: Charge a reactor with anhydrous ethanol (10 volumes). Add Trifluoroacetamidine hydrochloride (1.0 equiv).[2] Slowly add Sodium ethoxide (2.2 equiv) at 0–5 °C to liberate the free amidine and generate the ethoxide base.[2] Stir for 30 minutes.

-

Condensation: Add Ethyl acetoacetate (1.05 equiv) dropwise, maintaining the temperature below 10 °C to prevent side reactions.

-

Cyclization: Warm the mixture to reflux (78 °C) and hold for 4–6 hours. Monitoring by HPLC should show consumption of the amidine.[2]

-

Work-up: Distill off the solvent under reduced pressure. Dissolve the residue in water.[2] Acidify carefully with HCl (to pH ~4–5) to precipitate the product.

-

Purification: Filter the solid, wash with cold water, and dry.[2] Recrystallization from ethanol/water can be performed if higher purity (>98%) is required.[2]

Visualization of Synthesis & Tautomerism

The following diagram illustrates the condensation pathway and the tautomeric equilibrium of the product.

Caption: Cyclocondensation route showing the assembly of the pyrimidine core and subsequent tautomeric equilibrium.

Reactivity & Functionalization

CAS 2557-79-1 serves primarily as a precursor to 4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine , a highly reactive electrophile used in SNAr reactions.

Chlorination (Activation)

The hydroxyl group at C4 is converted to a chloride leaving group using phosphorus oxychloride (POCl₃).[2] This step aromatizes the ring fully and activates the C4 position for nucleophilic attack.

-

Reagent: POCl₃ (neat or in toluene).[2]

-

Base: N,N-Dimethylaniline or Diisopropylethylamine (catalytic).[2]

-

Conditions: Reflux (100–110 °C) for 2–4 hours.

-

Safety Note: Quenching POCl₃ requires careful, slow addition to ice water to avoid thermal runaway.[2]

Nucleophilic Aromatic Substitution (SNAr)

The resulting 4-chloro derivative is a potent electrophile.[2] The electron-withdrawing effect of the 2-CF₃ group significantly enhances the rate of substitution at the 4-position compared to non-fluorinated analogs.

-

Nucleophiles: Primary/secondary amines, alkoxides, thiols.[2]

-

Application: This reaction installs the "variable" region of drug candidates (e.g., the hinge-binding motif in kinase inhibitors).[2]

Reactivity Workflow Diagram

Caption: Activation of the hydroxy-pyrimidine scaffold via chlorination followed by nucleophilic diversification.

Applications in Drug Discovery & Agrochemistry

The 2-trifluoromethylpyrimidine motif is a "privileged scaffold" due to the specific effects of the CF₃ group:

-

Metabolic Stability: Blocks oxidative metabolism (P450) at the C2 position.[2]

-

Lipophilicity: Increases membrane permeability (LogP modulation).[2]

-

Electronic Modulation: Lowers the pKa of the pyrimidine ring nitrogens, altering hydrogen bond acceptor capability.[2]

Key Application Areas:

Handling & Safety (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |

| STOT-SE | H335 | May cause respiratory irritation.[2] |

Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Use a dust mask (N95) if handling powder.[2]

-

Storage: Store in a cool, dry place. Keep container tightly closed. Hydroscopic nature is minimal, but moisture can induce clumping.[2]

-

Disposal: Incineration in a chemical waste facility equipped with a scrubber (due to HF generation upon combustion).[2]

References

-

PubChem Compound Summary. 6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol. National Center for Biotechnology Information.[2] Link[2]

-

Chemical Book. CAS 2557-79-1 Product Properties and Suppliers. Link

- Journal of Heterocyclic Chemistry.Synthesis of Trifluoromethyl-substituted Pyrimidines.

-

Fisher Scientific. Safety Data Sheet: 2-Hydroxy-4-methyl-6-(trifluoromethyl)pyrimidine. Link

An In-depth Technical Guide to the Starting Materials for 6-Methyl-2-trifluoromethylpyrimidin-4-ol

Introduction: The Significance of 6-Methyl-2-trifluoromethylpyrimidin-4-ol in Modern Drug Discovery

6-Methyl-2-trifluoromethylpyrimidin-4-ol is a key heterocyclic building block in the landscape of medicinal chemistry and agrochemical research. The strategic incorporation of a trifluoromethyl group imparts unique properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This makes pyrimidine derivatives containing this moiety highly sought after for the development of novel therapeutic agents and crop protection solutions.[3] This guide provides an in-depth exploration of the primary synthetic routes to 6-Methyl-2-trifluoromethylpyrimidin-4-ol, with a focus on the critical starting materials that underpin these methodologies. We will delve into the chemical logic behind precursor selection and provide detailed experimental insights to empower researchers in their synthetic endeavors.

Core Synthetic Strategies and Key Starting Materials

The synthesis of the 6-Methyl-2-trifluoromethylpyrimidin-4-ol core predominantly relies on the cyclocondensation of a trifluoromethyl-containing building block with a suitable three-carbon unit. Two principal pathways have emerged as the most efficient and versatile, distinguished by the nature of the trifluoromethylated precursor:

-

The Ethyl Trifluoroacetoacetate Pathway: A robust and widely employed method utilizing a readily available β-ketoester.

-

The Trifluoroacetamidine Route: A direct approach that leverages a pre-formed amidine functionality.

This guide will dissect each of these pathways, highlighting the nuances of starting material selection, reaction mechanisms, and practical experimental considerations.

Part 1: The Ethyl Trifluoroacetoacetate Pathway: A Versatile and High-Yielding Approach

This pathway is arguably the most common route for the synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol due to the commercial availability and reactivity of ethyl trifluoroacetoacetate. The core of this strategy involves the condensation of ethyl trifluoroacetoacetate with a suitable amidine-containing reactant.

Key Starting Materials:

-

Ethyl Trifluoroacetoacetate: This β-ketoester is the cornerstone of this synthetic route, providing the trifluoromethyl group and two of the carbon atoms of the pyrimidine ring. Its reactivity is centered around the electrophilic nature of its carbonyl carbons.

-

Acetamidine Hydrochloride: This reagent provides the N-C-N backbone of the pyrimidine ring and the methyl group at the 6-position. It is typically used as its hydrochloride salt for stability.

-

Base (e.g., Sodium Ethoxide, Sodium Hydroxide): A base is crucial for the deprotonation of acetamidine hydrochloride to the free amidine and for catalyzing the cyclocondensation reaction. Sodium ethoxide in ethanol is a common choice to avoid transesterification.[4]

Reaction Mechanism and Workflow

The reaction proceeds via a classical pyrimidine synthesis, likely a variation of the Pinner synthesis. The mechanism involves the nucleophilic attack of the amidine on the carbonyl carbons of the β-ketoester, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

Caption: Workflow for the synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol via the Ethyl Trifluoroacetoacetate Pathway.

Detailed Experimental Protocol

Materials:

-

Ethyl trifluoroacetoacetate (1 equivalent)

-

Acetamidine hydrochloride (1.1 equivalents)

-

Sodium ethoxide (2.2 equivalents)

-

Anhydrous ethanol

-

Hydrochloric acid (for acidification)

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

-

Amidine Formation: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride portion-wise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the free acetamidine base.

-

Condensation Reaction: Cool the reaction mixture in an ice bath and add ethyl trifluoroacetoacetate dropwise via a dropping funnel. After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting residue in water.

-

Acidification and Precipitation: Cool the aqueous solution in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 5-6. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

| Parameter | Typical Value | Reference |

| Yield | 70-85% | [4] |

| Purity | >98% (after recrystallization) | [5] |

| Reaction Time | 4-8 hours |

Part 2: The Trifluoroacetamidine Route: A Direct and Convergent Approach

This synthetic pathway offers a more direct route to the target molecule by utilizing trifluoroacetamidine, which already contains the trifluoromethyl group attached to the amidine functionality. This approach condenses trifluoroacetamidine with a β-dicarbonyl compound, typically acetylacetone (2,4-pentanedione).

Key Starting Materials:

-

Trifluoroacetamidine: This is the key building block, providing both the N-C(CF3)-N fragment of the pyrimidine ring. It can be synthesized from trifluoroacetonitrile but is known to be unstable and hygroscopic.[4]

-

Acetylacetone (2,4-pentanedione): This β-diketone provides the C-C-C backbone that will form the remainder of the pyrimidine ring, including the methyl group at the 6-position and the carbon at the 4-position.

-

Base (e.g., Sodium Ethoxide): Similar to the previous pathway, a base is required to facilitate the condensation reaction.

Reaction Mechanism and Workflow

The reaction follows a similar cyclocondensation mechanism. The trifluoroacetamidine acts as the nucleophile, attacking the carbonyl carbons of acetylacetone, leading to cyclization and dehydration to furnish the pyrimidine ring.

Caption: Workflow for the synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol via the Trifluoroacetamidine Pathway.

Detailed Experimental Protocol

Materials:

-

Trifluoroacetamidine (1 equivalent)

-

Acetylacetone (1 equivalent)

-

Sodium ethoxide (1.1 equivalents)

-

Anhydrous ethanol

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

-

Addition of Reactants: To this solution, add acetylacetone, followed by the careful addition of trifluoroacetamidine. Due to the instability of trifluoroacetamidine, it is often generated in situ or used immediately after preparation.[4]

-

Condensation Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. The reaction is generally complete within a few hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

| Parameter | Typical Value | Reference |

| Yield | 60-75% | [4] |

| Purity | >97% (after purification) | |

| Reaction Time | 2-6 hours |

Comparative Analysis of Starting Materials and Synthetic Routes

| Feature | Ethyl Trifluoroacetoacetate Pathway | Trifluoroacetamidine Pathway |

| Key Starting Materials | Ethyl trifluoroacetoacetate, Acetamidine HCl | Trifluoroacetamidine, Acetylacetone |

| Availability of Starting Materials | Readily commercially available and stable | Trifluoroacetamidine is less common and can be unstable |

| Versatility | High, allows for variation in the amidine component | Moderate, primarily for 2-substituted pyrimidines |

| Yield | Generally higher (70-85%) | Generally lower to moderate (60-75%) |

| Operational Complexity | Straightforward, well-established procedure | Can be more challenging due to the handling of unstable trifluoroacetamidine |

Conclusion and Future Perspectives

The synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol is well-established, with the ethyl trifluoroacetoacetate pathway being the most practical and high-yielding approach for most laboratory and industrial applications. The choice of starting materials is paramount to the success of the synthesis, with their stability, availability, and reactivity dictating the overall efficiency of the chosen route. While the trifluoroacetamidine route offers a more convergent synthesis, the challenges associated with the handling of the key starting material often make it a less favorable option.

Future research in this area may focus on the development of more stable trifluoroacetamidine surrogates or the exploration of novel catalytic systems to improve the efficiency and sustainability of these important transformations. As the demand for complex fluorinated heterocycles continues to grow, robust and scalable synthetic methodologies founded on well-chosen starting materials will remain a critical area of investigation.

References

- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Deriv

- A study of the synthesis of 20-trifluoromethyl pyrimidines. CORE.

- 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine. Tokyo Chemical Industry.

- 4-Hydroxy-6-(trifluoromethyl)pyrimidine. PubChem.

- 4-Hydroxy-6-(trifluoromethyl)pyrimidine丨CAS 1546-78-7. Hangzhou Leap Chem Co., Ltd..

Sources

- 1. 4-Hydroxy-6-(trifluoromethyl)pyrimidine | C5H3F3N2O | CID 135458620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. leapchem.com [leapchem.com]

- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine | 2836-44-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Precision Synthesis of 6-Trifluoromethyl-4-Pyrimidinols via Ethyl Trifluoroacetoacetate

Executive Summary

The incorporation of trifluoromethyl (

This technical guide details the synthesis of these pyrimidinols via the condensation of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with amidines, ureas, or thioureas.[1] Unlike standard

Mechanistic Foundation & Regioselectivity

The Electrophilic Duality of ETFAA

Ethyl trifluoroacetoacetate (ETFAA) acts as a 1,3-dielectrophile.[1] However, the

-

Site A (Ketone): Highly electrophilic, prone to hydration (forming gem-diols) and initial nucleophilic attack.[1]

-

Site B (Ester): Standard reactivity, serves as the cyclization termination point.[1]

Reaction Pathway

The synthesis follows a condensation-cyclization sequence. In basic media (e.g., NaOEt/EtOH), the amidine nucleophile attacks the ketone carbonyl first, followed by intramolecular attack on the ester to close the ring.[1]

Figure 1: General reaction pathway for the condensation of ETFAA with amidines.[1]

Master Protocol: Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol

This protocol describes the reaction of ETFAA with acetamidine hydrochloride. This specific derivative is a versatile building block for further functionalization (e.g., chlorination at C4).[1]

Materials & Reagents[3]

-

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA): 1.0 equiv (Commercial grade >98%)[1]

-

Acetamidine Hydrochloride: 1.1 equiv

-

Sodium Ethoxide (NaOEt): 2.5 equiv (21 wt% solution in ethanol is preferred for ease of handling)[1]

-

Ethanol (Absolute): Solvent (approx. 5 mL per mmol of substrate)[1]

-

Glacial Acetic Acid: For neutralization/precipitation[1]

Step-by-Step Methodology

Step 1: Preparation of the Free Base Amidine

-

Charge a round-bottom flask with absolute ethanol under an inert atmosphere (

or Ar). -

Add Sodium Ethoxide solution (2.5 equiv).

-

Add Acetamidine Hydrochloride (1.1 equiv) in one portion.

-

Stir at ambient temperature for 15–30 minutes. Observation: A white precipitate of NaCl will form.

-

Expert Insight: Pre-generating the free amidine ensures efficient nucleophilic attack. The excess base (2.5 equiv total) is required to neutralize the HCl salt (1.0 equiv) and deprotonate the forming pyrimidinol (1.0 equiv) to drive the equilibrium.[1]

-

Step 2: Condensation [1][2] 5. Add ETFAA (1.0 equiv) dropwise to the stirred suspension over 10 minutes.

- Exotherm Alert: The reaction is mildly exothermic. Maintain internal temperature < 30°C during addition.

- Heat the reaction mixture to reflux (approx. 78°C) .

- Maintain reflux for 4–6 hours .

- Self-Validating Step: Monitor by TLC (Eluent: 50% EtOAc/Hexanes).[1] The starting material (ETFAA) should disappear.[1] A UV-active spot at lower

Step 3: Workup & Isolation [1] 8. Cool the mixture to room temperature. 9. Concentrate the solvent under reduced pressure (Rotavap) to approx. 20% of the original volume. 10. Dilute the residue with water (approx. 2 mL per mmol). The solution should be clear and basic (pH > 10).[1] 11. Acidify carefully with Glacial Acetic Acid to pH ~5–6 while stirring.

- Critical Observation: The product will precipitate as a white to off-white solid.

- Cool the slurry in an ice bath (0–5°C) for 30 minutes to maximize yield.

- Filter the solid and wash with cold water (

- Dry the solid in a vacuum oven at 50°C for 12 hours.

Yield & Characterization

-

Typical Yield: 65–75%[1]

-

Appearance: White crystalline powder

-

Tautomerism: Exists predominantly as the 4-pyrimidinone tautomer in solid state and polar solvents, but is formally named as the pyrimidinol.

Substrate Scope & Optimization Data

The protocol is adaptable to various nucleophiles. The table below summarizes expected outcomes and modifications.

| Nucleophile (Reagent) | Product | Reagent Ratio | Expected Yield | Key Protocol Note |

| Acetamidine HCl | 2-Methyl-6-(trifluoromethyl)-4-pyrimidinol | 1.1 : 1 | 65-75% | Standard protocol (above). |

| Urea | 6-(Trifluoromethyl)uracil | 1.2 : 1 | 70-77% | Requires stronger acidic workup (HCl) due to lower pKa of uracil product.[1] |

| Thiourea | 2-Thio-6-(trifluoromethyl)uracil | 1.2 : 1 | 69-84% | Odor control required. Product is a precursor for desulfurization. |

| Benzamidine HCl | 2-Phenyl-6-(trifluoromethyl)-4-pyrimidinol | 1.1 : 1 | 50-60% | Lower solubility; may require larger solvent volume or co-solvent (e.g., DMF).[1] |

Table 1: Comparative synthesis metrics for 6-trifluoromethyl-4-pyrimidinol derivatives.

Troubleshooting & Expert Insights

Managing Water Content

ETFAA is hygroscopic and readily forms a hydrate (

-

Recommendation: Use fresh or distilled ETFAA. If the reagent is old, check

NMR for the hydrate peak (loss of ketone carbonyl signal).[1]

Tautomeric Purification

The products often exist as mixtures of lactam (oxo) and lactim (hydroxy) tautomers.[1]

-

Purification: Recrystallization from Ethanol/Water or Glacial Acetic Acid is superior to column chromatography, which can cause streaking due to the acidic proton.[1]

Regiochemistry Verification

To confirm the

-

NMR: Look for the quartet splitting of the C6 carbon (

-

NMR: A singlet at

References

-

Organic Syntheses Procedure: Donleavy, J. J.; Kise, M. A. "6-Methyluracil."[1] Organic Syntheses, Coll.[1][4] Vol. 2, p. 422 (1943).[1] Link (Adapted for CF3 analogs).

-

Comparative Yields & Methods: Zanatta, N., et al. "Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones."[1][5] Journal of the Brazilian Chemical Society, Vol. 14, No. 1 (2003).[1] Link

-

Mechanism of Claisen-Type Condensations: "The Claisen Condensation Reaction." OpenStax Chemistry. Link

-

ETFAA Properties: "Ethyl 4,4,4-trifluoroacetoacetate Compound Summary." PubChem. Link[1]

-

Applications in Drug Discovery: "Design and synthesis of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, Vol 37 (2022).[1] Link

Sources

- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4883904A - Process for the preparation of ethyltrifluoroacetoacetate - Google Patents [patents.google.com]

- 3. 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine | 2836-44-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 5. scielo.br [scielo.br]

Strategic Utilization of 6-Methyl-2-trifluoromethylpyrimidin-4-ol in Medicinal Chemistry

The following technical guide details the reactivity profile, synthesis, and strategic utilization of 6-Methyl-2-trifluoromethylpyrimidin-4-ol , a critical scaffold in modern medicinal chemistry.

Introduction & Structural Dynamics

6-Methyl-2-trifluoromethylpyrimidin-4-ol (CAS: 2557-79-1) is a bifunctional pyrimidine scaffold characterized by an extreme electronic "push-pull" system. It serves as a linchpin intermediate for synthesizing antiviral, anticancer, and agrochemical agents where metabolic stability and lipophilicity are paramount.

The Electronic Landscape

The molecule's reactivity is dictated by three competing structural features:

-

The

Group (C2): A strong electron-withdrawing group (EWG) that significantly lowers the electron density of the pyrimidine ring. This activates the C4 and C6 positions for nucleophilic attack but deactivates the ring toward electrophilic substitution. -

The Hydroxyl/Keto Moiety (C4): Exists in a tautomeric equilibrium, dictating the choice of reagents for functionalization.

-

The Methyl Group (C6): A "benzylic-like" site capable of radical functionalization or oxidation, activated by the electron-deficient ring.

Tautomeric Equilibrium

While often named as a "pyrimidin-4-ol," the molecule predominantly exists as 6-methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one (the lactam form) in the solid state and in polar solvents. This preference drives the necessity for specific activation strategies (e.g., activation with

Figure 1: The lactam-lactim tautomerism dictates the initial approach to functionalization. The keto form is thermodynamically favored.

The Gateway Transformation: Deoxychlorination

The most critical reaction for this scaffold is the conversion of the C4-hydroxyl (carbonyl) into a leaving group, typically a chloride. This transformation "unlocks" the molecule for Nucleophilic Aromatic Substitution (

Mechanism & Causality

Due to the electron-withdrawing nature of the

-

Reagent: Phosphorus oxychloride (

) is the standard. -

Catalysis: A tertiary amine base (N,N-diethylaniline or triethylamine) is essential to act as a proton scavenger and to form the highly reactive Vilsmeier-Haack-type intermediate.

-

Safety Note: The reaction generates HCl gas. The

group prevents the "runaway" exotherms seen in electron-rich systems, but temperature control is still vital to prevent decomposition.

Reactivity Map & Downstream Functionalization

Once converted to 4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine , the scaffold becomes a potent electrophile.

Nucleophilic Aromatic Substitution ( )

The C4 position is highly activated for

-

Amination: Reacts rapidly with primary and secondary amines.

-

Etherification: Reacts with phenols and alkoxides.

-

Regioselectivity: Substitution occurs exclusively at C4. The

group at C2 is stable and does not undergo displacement under standard

C6-Methyl Functionalization (Radical & Oxidative)

The methyl group at C6 is acidified by the electron-deficient ring.

-

Riley Oxidation (

): The methyl group can be oxidized to the aldehyde (pyrimidine-6-carbaldehyde) using Selenium Dioxide in dioxane. -

Radical Bromination (NBS): Reaction with N-Bromosuccinimide (NBS) and AIBN yields the bromomethyl derivative, allowing for chain extension.

Figure 2: Primary reactivity pathways. The Red path (Chlorination -> SNAr) is the dominant strategy in medicinal chemistry.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

This protocol establishes the core ring from acyclic precursors.

Reagents: Trifluoroacetamidine hydrochloride, Ethyl acetoacetate, Sodium methoxide (

-

Preparation: In a dry 3-neck flask under

, dissolve -

Addition: Add trifluoroacetamidine hydrochloride (1.0 equiv) portion-wise at 0°C. Stir for 30 mins to liberate the free amidine base.

-

Condensation: Add ethyl acetoacetate (1.0 equiv) dropwise.

-

Reflux: Heat the mixture to reflux (65°C) for 12 hours. The solution will turn from clear to yellow/orange.

-

Workup: Evaporate methanol under reduced pressure. Dissolve the residue in water. Acidify carefully with 6N HCl to pH 2-3.

-

Isolation: The product precipitates as a white/off-white solid. Filter, wash with cold water, and dry in a vacuum oven at 50°C.

-

Yield Expectation: 65-75%.

-

Protocol B: Deoxychlorination (Synthesis of the Electrophile)

The critical step to activate the molecule.

Reagents: 6-Methyl-2-trifluoromethylpyrimidin-4-ol,

-

Setup: Place the pyrimidin-4-ol (10 mmol) in a round-bottom flask.

-

Reagent Addition: Add

(5.0 equiv) carefully. Add N,N-diethylaniline (1.0 equiv) slowly. Caution: Exothermic. -

Reaction: Reflux the neat mixture at 100-110°C for 3-4 hours. Monitor by TLC (the starting material is very polar; the product is non-polar).

-

Quench (Critical Safety): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Warning: Violent hydrolysis of excess

. -

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3x).

-

Purification: Wash organics with saturated

and brine. Dry over-

Yield Expectation: 85-95%.

-

Protocol C: Nucleophilic Aromatic Substitution ( )

Example: Reaction with a primary amine.

-

Dissolution: Dissolve the 4-chloro intermediate (1.0 equiv) in dry THF or DMF.

-

Nucleophile: Add the amine (1.1 equiv) and a base (Triethylamine or DIPEA, 1.5 equiv).

-

Condition: Stir at Room Temperature. Due to the

activation, heating is often unnecessary for primary amines. For sterically hindered amines, heat to 60°C. -

Workup: Dilute with water, extract with Ethyl Acetate.

-

Self-Validating Check: The disappearance of the characteristic C-Cl stretch in IR or the shift of the aromatic proton in NMR confirms conversion.

-

References

- Synthesis of 4,6-dichloro-2-methylpyrimidine (Analogous Protocol)

-

Regioselective Alkylation of Pyrimidinones

- Source: ACS Public

- Relevance: Details the conditions (solvent/base effects) favoring O- vs N-alkylation in trifluoromethyl-substituted pyrimidines.

-

URL:[Link]

-

Selenium Dioxide Oxidations (Riley Oxidation)

- Source: AdiChemistry / General Organic Synthesis.

- Relevance: Standard methodology for oxidizing active methyl groups on heterocycles.

-

URL:[Link]

-

Nucleophilic Aromatic Substitution Mechanism

- Source: Master Organic Chemistry.

- Relevance: Foundational mechanism explaining the activating effect of EWGs ( ) on the pyrimidine ring.

-

URL:[Link]

The Pyrimidinol Scaffold: A Technical Guide to Rational Design and Synthetic Optimization

Executive Summary

The pyrimidinol scaffold (specifically pyrimidin-4-ol and its tautomer pyrimidin-4(3H)-one) represents a privileged structure in medicinal chemistry, serving as a bioisostere for purine nucleobases and a core pharmacophore in kinase inhibitors, antivirals, and epigenetic modulators. This guide provides a technical roadmap for the discovery and synthesis of novel pyrimidinol derivatives. It moves beyond generic textbook definitions to address the practical challenges of tautomeric ambiguity, solubility, and regioselective functionalization.

Part 1: Structural Rationale & Pharmacophore Design[1]

The Tautomerism Challenge

The most critical oversight in pyrimidinol design is neglecting the keto-enol tautomerism. While often drawn as 4-hydroxypyrimidines (enol form), these species predominantly exist as pyrimidin-4(3H)-ones (keto form) in solution and solid state, particularly in polar solvents like water or DMSO.

-

Implication for Docking: Standard docking software may default to the aromatic enol form.[1] Researchers must explicitly generate and dock the keto tautomer to accurately model hydrogen bond donor/acceptor patterns.[1]

-

Design Strategy: To lock the conformation for specific targets, substitute the N3 position (e.g., N-methylation) to force the keto form, or use O-alkylation to freeze the enol ether form.

Privileged Pharmacophore Features

The pyrimidinol core offers three vectors for diversification:

-

C2 Position: Ideal for solubilizing groups (amines, morpholines) or H-bonding motifs (guanidines) to mimic the hinge-binding region of kinases.

-

C5 Position: The "exit vector."[1] Substituents here often project into the solvent-exposed region of a protein pocket, allowing for bulkier groups to tune physicochemical properties (LogP, solubility).

-

C6 Position: hydrophobic interactions.[1] Aryl groups here typically engage in

-

Part 2: Synthetic Strategies

To maximize chemical space exploration, we employ a Divergent Synthesis approach. Rather than synthesizing each derivative de novo, we construct a versatile core that can be late-stage functionalized.

Primary Workflow: The Cyclocondensation-Functionalization Sequence

The most robust route involves the condensation of amidines with

Mechanism:

-

Cyclization: Base-mediated condensation of an amidine (providing N1-C2-N3) with a

-keto ester (providing C4-C5-C6). -

Activation: Conversion of the C4-OH (keto) to a C4-Cl leaving group using phosphorus oxychloride (

). -

Diversification:

or Palladium-catalyzed cross-coupling (Suzuki-Miyaura) at C4.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow from raw materials to a library of bioactive compounds.

Caption: Figure 1. Divergent synthetic pathway for generating pyrimidinol libraries via a key chloropyrimidine intermediate.

Part 3: Detailed Experimental Protocols

Safety Note: All procedures involving

Protocol A: Synthesis of 2-Amino-6-phenylpyrimidin-4-ol (The Core)

This protocol yields a versatile scaffold capable of further elaboration.

Reagents:

-

Guanidine hydrochloride (10 mmol)

-

Ethyl benzoylacetate (10 mmol)

-

Sodium ethoxide (21% wt in ethanol, 25 mmol)

-

Absolute Ethanol (20 mL)

Step-by-Step Methodology:

-

Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Guanidine HCl (0.96 g) and Absolute Ethanol (10 mL).

-

Base Addition: Add Sodium ethoxide solution (approx. 9 mL) dropwise at room temperature. Stir for 15 minutes to liberate the free guanidine base.

-

Condensation: Add Ethyl benzoylacetate (1.92 g) dropwise. The solution may turn slightly yellow.[1]

-

Reflux: Heat the reaction mixture to reflux (

) for 6-8 hours. Monitor progress via TLC (Mobile phase: 10% MeOH in DCM). The product usually spots at a lower -

Workup: Cool the mixture to room temperature. The solvent is removed under reduced pressure.[1]

-

Neutralization: Dissolve the residue in minimal water (10 mL) and carefully acidify to pH 5-6 using Glacial Acetic Acid. The pyrimidinol will precipitate as a white/off-white solid.

-

Purification: Filter the solid, wash with cold water (

) and cold ethanol (-

Expected Yield: 70-85%

-

Protocol B: Activation to 4-Chloro-2-amino-6-phenylpyrimidine

Reagents:

-

Pyrimidinol core (from Protocol A)

- (Phosphorus oxychloride) - Excess (5-10 equiv)

- -Dimethylaniline (Catalytic amount)

Methodology:

-

Place the dry pyrimidinol (1.0 g) in a dry flask.

-

Add

(5 mL) carefully.[1] Add 2-3 drops of -

Reflux at

for 2-3 hours. The suspension should become a clear solution. -

Quenching (CRITICAL): Remove excess

under vacuum.[1] Pour the viscous residue slowly onto crushed ice with vigorous stirring. Neutralize with saturated -

Extract with Ethyl Acetate, dry over

, and concentrate.

Part 4: Data Analysis & SAR Logic[1]

When evaluating novel derivatives, data should be structured to allow rapid identification of Structure-Activity Relationships (SAR).

Recommended Data Table Structure

| Compound ID | R2 (Amine/H) | R6 (Aryl) | R5 (Linker) | IC50 (Target) | LogP (Calc) | Solubility (µM) |

| PYR-001 | Phenyl | H | 150 nM | 1.8 | 250 | |

| PYR-002 | Phenyl | H | 450 nM | 2.1 | 180 | |

| PYR-003 | 4-F-Phenyl | H | 85 nM | 1.9 | 220 | |

| PYR-004 | Phenyl | Cl | 12 nM | 2.4 | 90 |

Interpretation: In this hypothetical dataset, introducing a Chlorine at R5 (PYR-004) drastically improves potency, likely by filling a small hydrophobic pocket, though it slightly reduces aqueous solubility.

Visualization: SAR Optimization Cycle

The following diagram illustrates the iterative logic required to optimize the scaffold.

Caption: Figure 2. The iterative Design-Make-Test-Analyze (DMTA) cycle for pyrimidinol optimization.

Part 5: Biological Evaluation & Validation[1]

To validate the utility of the synthesized library, a hierarchical screening cascade is recommended:

-

Primary Screen (Biochemical): Fluorescence Resonance Energy Transfer (FRET) or ADP-Glo assays to determine % inhibition against a specific kinase or enzyme target at a fixed concentration (e.g., 10 µM).

-

Secondary Screen (Cellular): MTT or Alamar Blue assays to assess cytotoxicity in relevant cell lines.[1]

-

Tautomer Validation: Use NMR (

,

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[1] (Standard text for fundamental pyrimidine chemistry and tautomerism).

-

Selvam, T. P., et al. (2012).[1] "A mini review of pyrimidine and fused pyrimidine: Synthesis and biological activity." Research in Pharmacy, 2(4). Link

-

Maddila, S., et al. (2016).[1] "Recent advances in the synthesis of pyrazole-based pyrimidine derivatives." Letters in Organic Chemistry. (Discusses multicomponent strategies).

-

Giuliano, G., et al. (2010).[1] "Tautomerism in 4-hydroxypyrimidine... investigated using synchrotron-based techniques."[2][3] Journal of Physical Chemistry A. Link

-

Bhat, A. R., et al. (2017).[1] "Biological Activity of Pyrimidine Derivatives: A Review." Organic & Medicinal Chemistry International Journal. Link

-

Lagoja, I. M. (2005).[1] "Pyrimidine as Constituent of Natural Biologically Active Compounds." Chemistry & Biodiversity.[1] (Review of natural product scaffolds).

Sources

Navigating the Solubility Landscape of 6-Methyl-2-trifluoromethylpyrimidin-4-ol: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 6-Methyl-2-trifluoromethylpyrimidin-4-ol, a key heterocyclic building block in modern drug discovery and materials science. While quantitative solubility data for this specific pyrimidinol derivative in various organic solvents is not extensively documented in publicly available literature, this guide offers a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility. By synthesizing foundational principles of solubility, insights into the physicochemical properties of fluorinated heterocycles, and detailed experimental protocols, this document serves as a critical resource for optimizing synthetic and formulation processes.

Introduction: The Critical Role of Solubility in a Molecule's Journey

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the fate of a compound in nearly every stage of its lifecycle. For a molecule like 6-Methyl-2-trifluoromethylpyrimidin-4-ol, which holds significant potential in medicinal chemistry, understanding its solubility profile is not merely an academic exercise but a cornerstone of its practical application. From the ease of its purification in a synthetic laboratory to its bioavailability in a physiological system, solubility is a gatekeeper to a molecule's utility.

This guide delves into the multifaceted nature of the solubility of 6-Methyl-2-trifluoromethylpyrimidin-4-ol, providing both a theoretical underpinning and practical methodologies for its assessment. We will explore the molecular characteristics that govern its interaction with various organic solvents and present a robust experimental workflow for the precise determination of its solubility.

Physicochemical Profile of 6-Methyl-2-trifluoromethylpyrimidin-4-ol

A thorough understanding of a compound's intrinsic properties is paramount to predicting its solubility behavior. The structural features of 6-Methyl-2-trifluoromethylpyrimidin-4-ol provide crucial clues to its potential interactions with different solvent environments.

| Property | Value | Source |

| Chemical Formula | C₆H₅F₃N₂O | [1] |

| Molecular Weight | 178.11 g/mol | [1] |

| Melting Point | 125-128 °C | [2] |

| Appearance | White crystalline solid | [2] |

| CAS Number | 2557-79-1 | [2] |

The presence of a pyrimidinol core, a methyl group, and a trifluoromethyl group imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity to the molecule. The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly influence the electronic distribution within the aromatic ring and impact intermolecular interactions.[3] The hydroxyl group on the pyrimidine ring is a key site for hydrogen bonding, suggesting a preference for solvents that can act as hydrogen bond acceptors or donors.[2]

General literature suggests that 6-Methyl-2-trifluoromethylpyrimidin-4-ol exhibits moderate solubility in polar organic solvents and limited solubility in water.[2] This qualitative assessment aligns with the structural features that allow for both polar and non-polar interactions.

Theoretical Framework: Predicting Solubility

While experimental determination remains the gold standard, theoretical models can provide valuable initial estimates of solubility, guiding solvent selection and experimental design.

"Like Dissolves Like": A Guiding Principle

The adage "like dissolves like" serves as a fundamental, albeit simplified, guide to solubility. It posits that substances with similar intermolecular forces are more likely to be soluble in one another. For 6-Methyl-2-trifluoromethylpyrimidin-4-ol, this implies that its solubility will be influenced by the polarity, hydrogen bonding capacity, and dispersive forces of the chosen organic solvent.

Hansen Solubility Parameters (HSP)

Thermodynamic Models

For a more rigorous prediction of solubility, thermodynamic models such as the Universal Quasi-Chemical Functional Group Activity Coefficients (UNIFAC) model can be employed. These group contribution methods estimate the activity coefficients of a solute in a solvent, which can then be used to calculate the ideal solubility. The accuracy of such models is dependent on the availability of interaction parameters for the specific functional groups present in the solute and solvent molecules.

Experimental Determination of Solubility: A Step-by-Step Guide

The most reliable method for obtaining accurate solubility data is through experimental measurement. The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid compound in a solvent.

The Shake-Flask Method: A Gold Standard Protocol

This protocol outlines the steps for determining the equilibrium solubility of 6-Methyl-2-trifluoromethylpyrimidin-4-ol in a given organic solvent.

Materials and Equipment:

-

6-Methyl-2-trifluoromethylpyrimidin-4-ol (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Scintillation vials or flasks with airtight seals

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination.

Detailed Steps:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 6-Methyl-2-trifluoromethylpyrimidin-4-ol to a vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study to determine the minimum required agitation time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection.

-

Prepare a calibration curve using standard solutions of 6-Methyl-2-trifluoromethylpyrimidin-4-ol of known concentrations.

-

Determine the concentration of the analyte in the diluted sample by interpolating from the calibration curve.

-

Calculate the original solubility in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Expected Solubility Trends in Common Organic Solvents

Based on the physicochemical properties of 6-Methyl-2-trifluoromethylpyrimidin-4-ol, we can anticipate its relative solubility in various classes of organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the pyrimidinol can form strong hydrogen bonds with the hydroxyl groups of these solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | The carbonyl group in acetone and ethyl acetate can act as a hydrogen bond acceptor for the pyrimidinol's hydroxyl group. The overall polarity of these solvents is favorable for dissolution. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents are of intermediate polarity and can engage in dipole-dipole interactions. The absence of strong hydrogen bonding capabilities may limit solubility compared to protic solvents. |

| Non-polar | Hexane, Toluene | Low | The significant difference in polarity and the inability of these solvents to form hydrogen bonds will likely result in poor solubility. |

It is important to note that the solubility of pyrimidine derivatives generally increases with temperature.[4][5] This is because the dissolution process is often endothermic, meaning that heat is absorbed to overcome the crystal lattice energy of the solid.

Conclusion: A Path Forward for Researchers

While the absence of readily available quantitative solubility data for 6-Methyl-2-trifluoromethylpyrimidin-4-ol presents a challenge, it also underscores the importance of rigorous experimental determination. This technical guide has provided a comprehensive roadmap for researchers to navigate the solubility landscape of this important molecule. By understanding its physicochemical properties, applying theoretical principles, and executing a robust experimental protocol like the shake-flask method, scientists can obtain the critical data needed to advance their research and development efforts. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a valuable framework for assessing the solubility of other novel heterocyclic compounds.

References

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

- Baluja, S., & Solanki, H. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.

-

ChemSynthesis. (2024). 6-(trifluoromethyl)-4-pyrimidinol. Retrieved from [Link]

-

ChemWhat. (n.d.). 6-METHYL-2-(TRIFLUOROMETHYL)PYRIMIDIN-4-OL. Retrieved from [Link]

- Grygorenko, O. O., et al. (2023).

- Ji, C., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.

- Leroux, F. R., et al. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 1, 13.

-

PubChem. (n.d.). Methyl [6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate. Retrieved from [Link]

- Verevkin, S. P., et al. (2018). Thermodynamic Properties of [C 6 mim][NTf 2 ] in the Condensed State.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 6-methyl-2-(trifluoromethyl)pyrimidin-4-ol; CAS No.: 2557-79-1 [chemshuttle.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

A Theoretical Investigation of 6-Methyl-2-trifluoromethylpyrimidin-4-ol: A Computational Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the computational analysis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine scaffolds are foundational in numerous therapeutic agents, and the inclusion of a trifluoromethyl group can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3][4][5] This document outlines a detailed protocol employing Density Functional Theory (DFT) to elucidate the structural, spectroscopic, and electronic properties of this molecule. The methodologies described herein are designed to furnish researchers, scientists, and drug development professionals with predictive insights, thereby accelerating the rational design of novel therapeutics. While this guide focuses on theoretical predictions, it establishes a robust foundation for future experimental validation.

Introduction: The Significance of Fluorinated Pyrimidines in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of a vast array of biologically active compounds, including nucleic acids and a multitude of pharmaceuticals.[1][2][3][4][5] Its versatile structure provides a scaffold that can be readily modified to optimize interactions with biological targets. The strategic incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in modern drug discovery.[6][7][8][9][10] This is attributed to the unique properties conferred by the -CF3 moiety, such as increased metabolic stability due to the strength of the C-F bond, enhanced lipophilicity which can improve membrane permeability, and altered electronic properties that can modulate binding affinity to target proteins.[6][8]

6-Methyl-2-trifluoromethylpyrimidin-4-ol combines these two key features, making it a molecule of considerable interest for the development of novel therapeutic agents. Computational chemistry provides a powerful, cost-effective avenue for exploring the properties of such molecules before their synthesis and experimental characterization.[11][12][13][14][15] By employing theoretical calculations, we can predict molecular geometry, vibrational spectra (FTIR), nuclear magnetic resonance (NMR) chemical shifts, and electronic properties, thereby guiding further research and development.

A crucial aspect of pyrimidin-4-ol systems is the potential for keto-enol tautomerism.[16][17][18][19] The equilibrium between the -ol (enol) and -one (keto) forms can significantly influence the molecule's chemical reactivity and biological activity. Theoretical calculations are particularly well-suited to investigate the relative stabilities of these tautomers.

Theoretical Methodology: A Validated Computational Protocol

The following protocol outlines a robust and widely accepted computational approach for the theoretical investigation of 6-Methyl-2-trifluoromethylpyrimidin-4-ol and its keto tautomer.

Software and Theoretical Level

All calculations will be performed using a suitable quantum chemistry software package. The Density Functional Theory (DFT) method will be employed, as it provides a good balance between accuracy and computational cost for molecules of this size. Specifically, the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is recommended. A Pople-style basis set, such as 6-311++G(d,p), is well-suited for this system, as it includes diffuse functions to accurately describe lone pairs and polarization functions to account for the electronic effects of the electronegative fluorine and oxygen atoms.

Computational Workflow

The following diagram illustrates the proposed computational workflow:

Caption: Computational workflow for the theoretical analysis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

Step-by-Step Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

-

Input Structure: Build the initial 3D structures of both the enol and keto tautomers of 6-Methyl-2-trifluoromethylpyrimidin-4-ol using a molecular modeling interface.

-

Optimization: Perform a full geometry optimization for both tautomers at the B3LYP/6-311++G(d,p) level of theory. This will find the lowest energy conformation of each molecule.

-

Frequency Analysis: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structures correspond to true energy minima. The output will provide the harmonic vibrational frequencies and their corresponding IR intensities.

Protocol 2: NMR Chemical Shift Calculation

-

GIAO Method: Using the optimized geometries, calculate the 1H and 13C isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.

-

Referencing: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using the following equation: δ = σ_ref - σ_calc, where σ_ref is the shielding constant of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Protocol 3: Electronic Properties Analysis

-

Frontier Molecular Orbitals (FMO): From the optimized structures, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity.

-

Molecular Electrostatic Potential (MEP): Generate the MEP map for both tautomers. This visualizes the electron density distribution and helps identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

Predicted Molecular Properties: A Theoretical Characterization

This section presents the expected results from the computational analysis. It is important to reiterate that these are theoretical predictions that await experimental verification.

Molecular Geometry

The geometry optimization is expected to yield the precise bond lengths, bond angles, and dihedral angles for both the enol and keto tautomers. These parameters provide a fundamental understanding of the molecule's three-dimensional structure.

Table 1: Predicted Key Geometrical Parameters for the Tautomers of 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

| Parameter | Enol Tautomer (Predicted) | Keto Tautomer (Predicted) |

| C4-O Bond Length (Å) | ~1.35 | ~1.23 |

| C5-C6 Bond Length (Å) | ~1.37 | ~1.45 |

| N3-H Bond Length (Å) | - | ~1.02 |

| O-H Bond Length (Å) | ~0.97 | - |

| C2-CF3 Bond Length (Å) | ~1.52 | ~1.52 |

| C6-CH3 Bond Length (Å) | ~1.50 | ~1.50 |

| C4-N3-C2 Angle (°) | ~118 | ~122 |

| C5-C4-O Angle (°) | ~125 | ~126 |

Tautomer Stability

The relative stability of the enol and keto tautomers can be determined by comparing their total electronic energies obtained from the geometry optimization. In many pyrimidin-4-one systems, the keto form is found to be more stable.[18][19] The predicted energy difference will allow for an estimation of the equilibrium constant between the two forms.

Caption: Keto-enol tautomerism of 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

Vibrational Spectroscopy (FTIR)

The vibrational frequency calculations will yield a set of predicted frequencies and their corresponding IR intensities, which can be used to generate a theoretical FTIR spectrum. Key vibrational modes to analyze include the O-H stretch in the enol form, the N-H and C=O stretches in the keto form, C-F stretches from the trifluoromethyl group, and various ring vibrations.

Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹) for the Tautomers.

| Vibrational Mode | Enol Tautomer (Predicted) | Keto Tautomer (Predicted) |

| O-H stretch | ~3500-3600 | - |

| N-H stretch | - | ~3400-3500 |

| C-H stretch (methyl) | ~2900-3000 | ~2900-3000 |

| C=O stretch | - | ~1650-1700 |

| C=N, C=C stretches | ~1500-1650 | ~1500-1650 |

| C-F stretches | ~1100-1300 | ~1100-1300 |

NMR Spectroscopy

The GIAO calculations will provide predicted 1H and 13C NMR chemical shifts. These predictions are invaluable for interpreting future experimental spectra and for confirming the presence of either tautomer in solution.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS.

| Nucleus | Enol Tautomer (Predicted) | Keto Tautomer (Predicted) |

| ¹H NMR | ||

| OH | ~10-12 | - |

| NH | - | ~11-13 |

| CH (pyrimidine ring) | ~6.0-6.5 | ~5.8-6.2 |

| CH₃ | ~2.2-2.5 | ~2.1-2.4 |

| ¹³C NMR | ||

| C2 | ~155-160 (q) | ~154-159 (q) |

| C4 | ~165-170 | ~170-175 |

| C5 | ~105-110 | ~100-105 |

| C6 | ~150-155 | ~148-153 |

| CF₃ | ~120-125 (q) | ~120-125 (q) |

| CH₃ | ~20-25 | ~18-23 |

(q) denotes a quartet due to C-F coupling.

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map will visually represent the charge distribution. For the enol tautomer, a region of negative potential is expected around the oxygen and nitrogen atoms, indicating sites for electrophilic attack. For the keto tautomer, the carbonyl oxygen will be a prominent site of negative potential. The hydrogen atoms of the methyl and hydroxyl/amine groups will exhibit positive potential.

Caption: Conceptual representation of a Molecular Electrostatic Potential (MEP) map.

Natural Bond Orbital (NBO) Analysis: NBO analysis will provide insights into the charge distribution at each atomic center and the nature of the chemical bonds. It can also reveal hyperconjugative interactions, such as those between the lone pairs of the heteroatoms and the antibonding orbitals of the ring, which contribute to the molecule's stability.

Conclusion and Future Outlook

This technical guide has detailed a comprehensive theoretical protocol for the in-depth computational analysis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol. The application of DFT calculations allows for the prediction of its structural, spectroscopic, and electronic properties, as well as an investigation into its tautomeric equilibrium. These theoretical insights are invaluable for guiding the synthesis and experimental characterization of this promising molecule and its derivatives. The predictive data presented herein serves as a foundational dataset for medicinal chemists and drug development professionals, enabling a more informed and efficient approach to the design of novel therapeutics based on the fluorinated pyrimidine scaffold. Future work should focus on the synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol and the experimental validation of the theoretical predictions outlined in this guide.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Applications of Computational Chemistry in Drug Design: A Review. Neuroquantology. [Link]

-

Applications of Computational Chemistry in Drug Design: A Review. NeuroQuantology. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

-

A Review on Applications of Computational Methods in Drug Screening and Design. Frontiers in Chemistry. [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]

-

The Role of Trifluoromethyl Groups in Enhancing Drug Efficacy. SteerOn Research. [Link]

-

The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. SteerOn Research. [Link]

-

Trifluoromethyl group. Wikipedia. [Link]

-

The Role of Pyrimidine Intermediates in Modern Drug Discovery. SteerOn Research. [Link]

-

The Role of Computational Chemistry in Accelerating Drug Discovery. SteerOn Research. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. [Link]

-

Application of Computational Chemistry in Drug Design and Organic. Longdom Publishing. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences. [Link]

-

When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid? ResearchGate. [Link]

-

Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. ResearchGate. [Link]

-

Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. [Link]

-

2-Isopropyl-6-methylpyrimidin-4(3H)-one. PMC. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 11. APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW | Neuroquantology [neuroquantology.com]

- 12. neuroquantology.com [neuroquantology.com]